molecular formula C22H22N4O2S B2770109 3-benzyl-2-((cyanomethyl)thio)-N-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 941924-01-2

3-benzyl-2-((cyanomethyl)thio)-N-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2770109
CAS No.: 941924-01-2
M. Wt: 406.5
InChI Key: YJNJDTRPOYUFPU-UHFFFAOYSA-N
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Description

This quinazoline derivative features a benzyl group at position 3, a cyanomethylthio substituent at position 2, and an N-isobutyl carboxamide at position 6. The 4-oxo-3,4-dihydroquinazoline core is a pharmacophore associated with diverse biological activities, including enzyme inhibition and tumor targeting . The cyanomethylthio group enhances electrophilicity and may influence metabolic stability, while the isobutyl chain likely improves lipophilicity and bioavailability compared to shorter alkyl chains.

Properties

IUPAC Name

3-benzyl-2-(cyanomethylsulfanyl)-N-(2-methylpropyl)-4-oxoquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S/c1-15(2)13-24-20(27)17-8-9-18-19(12-17)25-22(29-11-10-23)26(21(18)28)14-16-6-4-3-5-7-16/h3-9,12,15H,11,13-14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJNJDTRPOYUFPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC#N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-benzyl-2-((cyanomethyl)thio)-N-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide, a quinazoline derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a benzyl group and a cyanomethylthio moiety. Understanding its biological activity is crucial for exploring its therapeutic applications.

  • Molecular Formula : C22H22N4O2S
  • Molecular Weight : 406.5 g/mol
  • IUPAC Name : 3-benzyl-2-(cyanomethylsulfanyl)-N-(2-methylpropyl)-4-oxoquinazoline-7-carboxamide

The biological activity of this compound is hypothesized to be mediated through several mechanisms, primarily involving inhibition of specific enzymes and interaction with biological receptors. Preliminary studies suggest that it may act as an inhibitor of monoamine oxidase (MAO) and cholinesterases (ChE), which are critical in neurotransmitter regulation.

Enzyme Inhibition

Recent research has indicated that quinazoline derivatives exhibit significant inhibitory activity against MAO-A and MAO-B. For instance, compounds structurally related to our target compound have shown promising results:

CompoundMAO-A Inhibition (%)MAO-B Inhibition (%)IC50 (µM)
2d71.852.01.38
2i58.047.52.48

These findings suggest that similar structural features in our compound could confer comparable inhibitory effects on MAO enzymes, which are implicated in mood disorders and neurodegenerative diseases .

Anticancer Activity

In vitro studies have demonstrated that quinazoline derivatives can induce apoptosis in various cancer cell lines. For example, compounds with similar scaffolds have shown IC50 values ranging from 5.7 to 12.2 µM against U-937 and SK-MEL-1 cancer cell lines, indicating a potential for anticancer activity . The mechanism may involve the disruption of cellular signaling pathways leading to programmed cell death.

Case Studies

  • Study on Cholinesterase Inhibition : A study focusing on the synthesis of related compounds revealed that several derivatives exhibited selective inhibition against butyrylcholinesterase (BChE), which is relevant in treating Alzheimer's disease . The most potent compound showed an inhibition rate of 55% at a concentration of 100 μM.
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of the compound to MAO and ChE active sites. These studies indicated several key interactions between the compound and amino acid residues within the enzyme active sites, supporting its potential as a therapeutic agent .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Quinazolines

Key Structural Differences

The table below highlights substituent variations in analogous compounds:

Compound Name Position 2 Substituent Position 7 Substituent Core Modification
Target Compound Cyanomethylthio N-Isobutyl carboxamide 3,4-Dihydroquinazoline
3-Benzyl-2-([3-Methoxybenzyl]thio)benzo[g]quinazoline () 3-Methoxybenzylthio Not specified Benzo[g]quinazoline
4-Oxo-2-((4-(trifluoromethyl)benzyl)thio)-3,4-dihydroquinazoline-7-carboxylic acid () 4-(Trifluoromethyl)benzylthio Carboxylic acid 3,4-Dihydroquinazoline
3-Benzyl-2-((3-Methoxybenzyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide () 3-Methoxybenzylthio N-Propyl carboxamide 3,4-Dihydroquinazoline

Key Observations :

  • The N-isobutyl carboxamide in the target compound may confer greater metabolic stability compared to the N-propyl analog () due to increased steric hindrance.
Thermal Stability:
  • The trifluoromethyl derivative () has a melting point of 273.0°C (decomposition) , suggesting high thermal stability, likely due to the electron-withdrawing trifluoromethyl group .
  • Data for the target compound’s melting point is unavailable, but the cyanomethylthio group’s polarity may reduce crystallinity compared to bulkier substituents.
Tumor Uptake and Biodistribution:
  • The target compound’s cyanomethylthio group could reduce thyroid uptake by avoiding iodine-like metabolism, though this requires experimental validation.
Enzyme Inhibition Potential:
  • The trifluoromethylbenzylthio analog () is a soluble epoxide hydroxylase (sEH) inhibitor , a target for inflammatory diseases . The carboxylic acid group at position 7 likely enhances binding to sEH’s catalytic site.
  • The target compound’s N-isobutyl carboxamide may shift selectivity toward other enzymes, such as kinases or proteases, depending on the substituent’s electronic profile.
Serum Stability:
  • The methoxybenzylthio analog () remained stable in serum for 24 hours , critical for prolonged therapeutic action .
  • The cyanomethylthio group’s susceptibility to hydrolysis or oxidation under physiological conditions remains unstudied but could impact the target compound’s half-life.

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